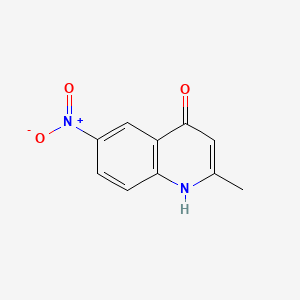

2-Methyl-6-nitroquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKUGPNJDSKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283188 | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-82-5, 112219-43-9 | |

| Record name | NSC30292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-NITRO-4(1H)-QUINOLONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-6-nitroquinolin-4-ol

Abstract

Quinoline scaffolds are fundamental heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 2-Methyl-6-nitroquinolin-4-ol, a valuable intermediate for the development of novel bioactive molecules. We will explore the robust Conrad-Limpach synthesis pathway, detailing the mechanistic rationale behind the procedural steps and offering a self-validating protocol for achieving high purity. Furthermore, a complete guide to the analytical characterization of the target compound is presented, ensuring structural confirmation and quality control for downstream applications in drug discovery and development.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The strategic placement of substituents on this bicyclic heterocycle is a cornerstone of medicinal chemistry, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic properties.

This compound (also known as 4-hydroxy-2-methyl-6-nitroquinoline) serves as a critical building block in this field. The nitro group at the 6-position is a versatile functional handle; it is a potent electron-withdrawing group that can be readily reduced to an amine, opening pathways for further derivatization through amide bond formation or other coupling chemistries. The 4-hydroxy group (which exists in tautomeric equilibrium with a 4-keto group, the quinolone form) and the 2-methyl group also offer sites for chemical modification. This guide provides a comprehensive framework for the reliable synthesis and rigorous characterization of this key intermediate.

Synthesis via the Conrad-Limpach Reaction

The most established and efficient method for preparing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[2][3] This reaction proceeds in two distinct, thermally-driven stages: an initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to yield the final quinolone product.

Principle and Mechanism

The synthesis begins with the condensation of an aniline with a β-ketoester.[2] For the target molecule, 4-nitroaniline is reacted with ethyl acetoacetate.

-

Step 1: Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-nitroaniline on the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form the more stable enamine intermediate, ethyl 3-((4-nitrophenyl)amino)but-2-enoate. This step is typically performed under milder conditions.

-

Step 2: Thermal Cyclization: The critical and rate-determining step is the high-temperature intramolecular cyclization (annulation) of the enamine intermediate.[2] This electrocyclic ring-closing reaction requires significant thermal energy (~250 °C) to overcome the aromatic stabilization of the starting phenyl ring.[2][4] The reaction proceeds via a high-energy intermediate, followed by the elimination of ethanol to form the stable heterocyclic quinolone ring system.[2][5]

Causality Behind Experimental Choices

-

Reactants: 4-nitroaniline provides the foundational aniline ring with the desired nitro-substitution pattern. Ethyl acetoacetate serves as the three-carbon fragment required to construct the second ring of the quinoline system, introducing the 2-methyl and 4-hydroxy functionalities.

-

Solvent and Temperature: The success of the Conrad-Limpach synthesis hinges on achieving the high temperature required for the cyclization step. While early syntheses were performed neat with moderate yields, the use of high-boiling, inert solvents such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene is now standard practice.[2][4] These solvents facilitate efficient heat transfer and prevent decomposition of the reactants, leading to significantly improved yields.[2][4] The yield of the reaction has been shown to generally improve with higher-boiling solvents.[4]

Visualization of the Synthetic Workflow

References

- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

spectroscopic data (NMR, IR, Mass) of 2-Methyl-6-nitroquinolin-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS: 1207-82-5), a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science.[1][2] Given the limited availability of consolidated experimental spectra in public databases, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust analytical protocol. We will detail the experimental methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven guide for scientists.

Introduction: The Quinolin-4-ol Core

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous pharmacologically active agents, including antimalarials and antibacterials. The molecule's structure features a quinoline core substituted with a methyl group at position 2, a nitro group at position 6, and a hydroxyl group at position 4. This hydroxyl group results in tautomerism, allowing the molecule to exist in both the enol (quinolin-4-ol) and keto (quinolin-4-one) forms, which can influence its spectroscopic and chemical properties.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. This guide serves as a detailed roadmap for researchers undertaking the synthesis and characterization of this compound.

Synthesis Context: The Skraup-Doebner-von Miller Reaction

While various synthetic routes exist for quinoline derivatives, a common and effective method for creating the 2-methylquinoline scaffold is a variation of the Skraup-Doebner-von Miller reaction.[3] This typically involves the condensation and cyclization of an aniline derivative with an α,β-unsaturated carbonyl compound.

For this compound, a plausible synthesis involves the reaction of 4-nitroaniline with ethyl acetoacetate. The reaction proceeds through an initial Michael addition followed by cyclization and dehydration. Understanding the starting materials and reaction mechanism is crucial as it allows chemists to anticipate potential impurities and side products, which can then be identified or ruled out during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar heterocyclic compounds and its ability to slow the exchange of the acidic -OH proton, often allowing it to be observed as a distinct signal. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, a spectral width of 200-220 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH (at C4) | 11.0 - 12.0 | broad singlet | - | 1H |

| H5 | 8.5 - 8.7 | d | J ≈ 2.5 Hz | 1H |

| H7 | 8.2 - 8.4 | dd | J ≈ 9.0, 2.5 Hz | 1H |

| H8 | 7.7 - 7.9 | d | J ≈ 9.0 Hz | 1H |

| H3 | 6.2 - 6.4 | s | - | 1H |

| CH₃ (at C2) | 2.4 - 2.6 | s | - | 3H |

Interpretation:

-

OH Proton (δ 11.0-12.0): The downfield, broad signal is characteristic of the acidic hydroxyl proton, which is likely hydrogen-bonded, especially in the quinolin-4-one tautomeric form.

-

Aromatic Protons (δ 7.7-8.7): The electron-withdrawing nitro group at C6 strongly deshields the protons on the benzene ring. H5 is expected to be the most downfield due to its ortho relationship to the nitro group and will appear as a doublet due to coupling with H7. H7 will be a doublet of doublets, coupling to both H8 (ortho coupling, ~9.0 Hz) and H5 (meta coupling, ~2.5 Hz). H8 will be a doublet due to ortho coupling with H7.[6]

-

H3 Proton (δ 6.2-6.4): This proton is on the pyridine ring and appears as a singlet. Its relatively upfield position compared to the other aromatic protons is characteristic of the 3-position in a quinolin-4-ol system.[7]

-

Methyl Protons (δ 2.4-2.6): The sharp singlet integrating to three protons is the unambiguous signature of the methyl group at the C2 position.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C-OH) | 175 - 180 |

| C2 (C-CH₃) | 150 - 155 |

| C6 (C-NO₂) | 145 - 150 |

| C8a | 140 - 145 |

| C5 | 125 - 130 |

| C7 | 120 - 125 |

| C4a | 118 - 122 |

| C8 | 115 - 120 |

| C3 | 108 - 112 |

| CH₃ | 18 - 22 |

Interpretation:

-

The carbons directly attached to heteroatoms (O, N) or electron-withdrawing groups are the most downfield. C4 (bearing the hydroxyl group and part of the keto-enol system) is expected to be the most deshielded.[7]

-

C2, C6, and C8a are also significantly downfield due to their positions within the heterocyclic ring system and proximity to nitrogen and the nitro group.

-

The remaining aromatic carbons appear in the typical region of δ 115-130 ppm.

-

The methyl carbon (CH₃) will be the most upfield signal, as expected for an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation. The traditional KBr pellet method is also suitable.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty crystal first.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Workflow for Spectroscopic Data Acquisition and Analysis

References

- 1. 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquin… [cymitquimica.com]

- 2. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]

- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Discovery and Isolation of Novel Quinolin-4-ol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinolin-4-ol Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry. Among its derivatives, the quinolin-4-ol scaffold and its tautomeric form, quinolin-4-one, hold a place of distinction.[1] These structures are not mere chemical curiosities; they are what medicinal chemists refer to as "privileged scaffolds." This designation arises from their recurring presence in a vast array of natural products and synthetic molecules that exhibit potent and diverse biological activities.[1][2]

From the broad-spectrum antibacterial effects of fluoroquinolones to novel anticancer, antiviral, and anti-inflammatory agents, the quinolin-4-one core is a versatile template for drug discovery.[3][4][5] This guide is designed to serve as a comprehensive technical resource for professionals engaged in the discovery and development of new chemical entities based on this remarkable scaffold. We will move beyond simple recitation of methods to explore the underlying scientific principles, the rationale behind experimental choices, and the practical challenges encountered in the journey from a conceptual molecule to a purified, fully characterized compound.

This document details two primary discovery pathways: rational synthesis and natural product isolation. It provides in-depth protocols for purification and concludes with the critical spectroscopic and spectrometric techniques required for unambiguous structural elucidation.

Part I: The Genesis of Novel Scaffolds – Synthetic Strategies

The creation of novel quinolin-4-ol derivatives is a testament to the elegance and power of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and required reaction conditions.

Causality in Synthetic Route Selection

The decision to employ a classical method like the Gould-Jacobs reaction versus a modern transition-metal-catalyzed approach is a strategic one.

-

Gould-Jacobs Reaction : This is a robust and foundational method involving the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[4] It is particularly effective for accessing quinolin-4-ols with a carboxylate precursor at the C3 position, which is a common handle for further derivatization. The high temperatures required for cyclization, however, can limit its applicability for substrates with sensitive functional groups.

-

Palladium-Catalyzed Carbonylation : These modern methods offer significant advantages in terms of milder reaction conditions and broader functional group tolerance.[4] A typical reaction involves the coupling of a 2-iodoaniline with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex. This route provides direct access to 2-substituted quinolin-4-ones and is a powerful tool for building molecular complexity.[4]

-

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis : This organocatalytic approach represents an even more recent advancement, avoiding transition metals entirely. NHCs can catalyze the reaction between aldehydes and other precursors to form the quinolin-4-one ring system under mild conditions, aligning with the principles of green chemistry.[4]

Caption: Key synthetic strategies for quinolin-4-ol derivatives.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Aryl-Quinolin-4-ol

This protocol describes a general procedure for the synthesis of a 2-aryl-quinolin-4-ol derivative, a common structural motif.

Materials:

-

2-Iodoaniline (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

-

1,3-Bis(diphenylphosphino)propane (dppp, 0.06 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Dimethylformamide (DMF), anhydrous (10 mL)

-

Carbon monoxide (CO) balloon

Procedure:

-

Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline, Pd(OAc)₂, dppp, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF (10 mL) followed by phenylacetylene via syringe.

-

Carbon Monoxide Introduction: Purge the flask with carbon monoxide gas and leave a balloon of CO attached to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography (see Part III).

Part II: Sourcing from Nature - An Alternative Discovery Pathway

Nature is a master chemist, producing a vast diversity of complex molecules. Quinolin-4-one alkaloids have been isolated from various natural sources, including plants, fungi, and bacteria.[6] The process of natural product discovery is a systematic journey of extraction, fractionation, and purification.[6]

Caption: Generalized workflow for natural product isolation.

Experimental Protocol: Extraction and Fractionation of Bioactive Metabolites

This protocol outlines a standard procedure for obtaining a series of fractions with varying polarity from a dried plant source.

Materials:

-

Dried, powdered plant material (e.g., 500 g)

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Ethyl Acetate (EtOAc), HPLC grade

-

Water, deionized

-

Large glass vessel for maceration

-

Rotary evaporator

-

Separatory funnel (2 L)

Procedure:

-

Extraction: Place the powdered plant material in the large glass vessel and submerge it in methanol (approx. 5 L). Allow it to macerate at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid biomass. Concentrate the resulting methanol extract in vacuo using a rotary evaporator to yield a dark, viscous crude extract.

-

Solvent Partitioning (Fractionation): a. Resuspend the crude extract in a mixture of 90% methanol and 10% water (500 mL). b. Transfer the suspension to a 2 L separatory funnel and add an equal volume of hexane (500 mL). Shake vigorously and allow the layers to separate. c. Collect the lower, more polar layer. The upper hexane layer contains highly non-polar compounds (lipids, sterols). d. Repeat the hexane wash on the polar layer two more times. Combine the hexane fractions. e. To the remaining polar layer, add ethyl acetate (500 mL). Shake, allow to separate, and collect the upper ethyl acetate layer. f. Repeat the ethyl acetate extraction two more times. Combine the ethyl acetate fractions. The remaining layer is the aqueous fraction.

-

Final Concentration: Concentrate the combined hexane, ethyl acetate, and aqueous fractions separately on a rotary evaporator. This yields three distinct fractions of decreasing polarity, ready for chromatographic purification. The quinolin-4-ol derivatives, being moderately polar, are often concentrated in the ethyl acetate fraction.

Part III: The Crucible of Purity - Isolation & Purification Techniques

Whether sourced from a reaction flask or a natural extract, the target compound is invariably part of a complex mixture. Purification is a critical, and often challenging, step. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and, in some cases, decomposition.[7]

Self-Validating Protocol Design: A robust purification protocol must anticipate these issues. The inclusion of a basic modifier in the mobile phase is not merely an optimization but a necessary component for a self-validating system that ensures reproducibility and protects the integrity of the compound.

Chromatographic Strategies: Overcoming Challenges

| Technique | Stationary Phase | Mobile Phase Considerations | Rationale & Best Practices |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Crucial: Add 0.5-1% triethylamine (NEt₃) or pyridine to the eluent to neutralize acidic sites on the silica, preventing tailing.[7] |

| Neutral or Basic Alumina | Same as above | A good alternative to silica gel for basic compounds, as it lacks the strong acidic sites.[7] | |

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | Excellent for final purification. A volatile acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often added to protonate the quinoline nitrogen, ensuring sharp peaks. |

Experimental Protocol: Column Chromatography Purification with a Basic Modifier

Objective: To purify 500 mg of a crude reaction mixture containing a target quinolin-4-ol.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Crude product

-

Eluent: 90:10 Dichloromethane (DCM) / Methanol (MeOH)

-

Basic Modifier: Triethylamine (NEt₃)

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates and chamber

Procedure:

-

Eluent Preparation: Prepare 1 L of the eluent by mixing 900 mL DCM, 100 mL MeOH, and 10 mL NEt₃ (1% v/v).

-

Column Packing (Slurry Method): In a beaker, mix ~50 g of silica gel with the prepared eluent to form a slurry. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the 500 mg of crude product in a minimal amount of DCM. In a separate beaker, add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

-

Running the Column: Carefully add the dry-loaded sample to the top of the packed column. Gently add the eluent and begin elution, collecting fractions (e.g., 10 mL each).

-

Monitoring: Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same eluent system. Visualize the spots under UV light.

-

Pooling and Concentration: Combine the fractions that contain the pure desired product (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to yield the purified quinolin-4-ol derivative.

Part IV: Unveiling the Molecular Architecture - Structural Elucidation

Once a compound is isolated in pure form, its exact chemical structure must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

Caption: Logical workflow for structural elucidation.

-

Mass Spectrometry (MS): The first step is typically to obtain a high-resolution mass spectrum (HRMS). This provides an extremely accurate mass measurement, allowing for the determination of the compound's molecular formula.[8]

-

¹H NMR Spectroscopy: This technique maps the proton environments in the molecule. For quinolin-4-ols, characteristic signals include the aromatic protons on the fused rings and often a downfield signal for the enolic proton of the 4-OH group, which can be confirmed by D₂O exchange.[1][9]

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their electronic environment. The C4 carbon bearing the hydroxyl group is typically observed around 170-180 ppm, while the other aromatic carbons appear in the 100-150 ppm range.[1][9]

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are the key to assembling the final structure.

-

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems of the substituted rings.[10]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful, showing correlations between protons and carbons that are two or three bonds away. This is essential for connecting different fragments of the molecule and confirming the positions of substituents.

-

Interpreting the Data: A Hypothetical Example

Below is a table summarizing the expected analytical data for a hypothetical novel compound: 2-methyl-6-fluoroquinolin-4-ol .

| Analysis Type | Data | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺: 178.0663 | Confirms molecular formula C₁₀H₈FNO. |

| ¹H NMR | δ 8.10 (dd, 1H), 7.55 (dd, 1H), 7.40 (m, 1H), 6.50 (s, 1H), 2.50 (s, 3H) | Shows three aromatic protons in a pattern consistent with 6-substitution. A singlet for the C3 proton and a singlet for the C2-methyl group. |

| ¹³C NMR | δ 177.5 (C4), 160.2 (d, C6), 152.1 (C2), 140.0 (C8a), etc. | Confirms 10 unique carbons. The C4 signal is characteristic of the quinolin-4-ol. The large C-F coupling constant for C6 confirms the fluorine position. |

| HMBC | Correlation from methyl protons (δ 2.50) to C2 (δ 152.1) and C3 (δ 108.0) | Unambiguously places the methyl group at the C2 position. |

Conclusion and Future Directions

The discovery and isolation of novel quinolin-4-ol derivatives is an integrated process that demands expertise across synthesis, natural product chemistry, and analytical science. The methodologies outlined in this guide provide a robust framework for researchers to design, create, and characterize new molecules with significant therapeutic potential. As our understanding of disease pathways deepens, the quinolin-4-ol scaffold will undoubtedly continue to serve as a valuable starting point for the development of next-generation medicines. Future efforts will likely focus on developing even more efficient and sustainable synthetic methods and exploring the vast, untapped chemical diversity of the natural world.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Methodological Whitepaper on the Theoretical and Computational Investigation of 2-Methyl-6-nitroquinolin-4-ol

Abstract

Quinoline scaffolds are fundamental in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.[1] This technical guide presents a comprehensive theoretical and computational framework for the detailed characterization of a specific derivative, 2-Methyl-6-nitroquinolin-4-ol. By leveraging Density Functional Theory (DFT), this whitepaper outlines a robust, step-by-step methodology for predicting the molecule's structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. We detail the rationale behind the selection of computational methods, including the B3LYP functional with the 6-311++G(d,p) basis set, which offers a proven balance of accuracy and efficiency for organic systems.[2][3] The guide provides protocols for geometric optimization, vibrational frequency analysis (FT-IR, FT-Raman), electronic property elucidation (HOMO-LUMO, MEP), and the evaluation of intramolecular charge transfer via Natural Bond Orbital (NBO) analysis. The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore or a novel NLO material, thereby guiding future experimental synthesis and application.[4][5]

Introduction to this compound

The quinoline ring system is a privileged heterocyclic structure found in a wide array of natural products and synthetic compounds with significant therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][6] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties. The subject of this guide, this compound, incorporates three key functional groups that are expected to profoundly influence its characteristics:

-

A 2-methyl group: An electron-donating group that can influence the electron density of the heterocyclic ring.

-

A 6-nitro group: A strong electron-withdrawing group known to be a critical pharmacophore (and toxicophore) in many bioactive molecules, often impacting antimicrobial and anticancer activity.[7][8]

-

A 4-ol (hydroxy) group: This group introduces the potential for tautomerism (keto-enol) and hydrogen bonding, which can significantly affect crystal packing, solubility, and receptor-binding interactions.

Given this complex interplay of functional groups, a thorough understanding of the molecule's electronic structure and properties is essential for predicting its behavior and potential applications. Theoretical and computational chemistry provides a powerful, non-destructive avenue to achieve this understanding prior to or in conjunction with extensive experimental work.[5] This guide serves as a detailed protocol for researchers, chemists, and drug development professionals to perform a comprehensive in silico analysis of this compound.

Synthetic Considerations

While this guide focuses on computational analysis, understanding the synthetic accessibility of the target molecule is crucial. The synthesis of substituted quinolines is well-established. A plausible route to this compound can be adapted from the Conrad-Limpach synthesis. A general procedure would involve the condensation of 4-nitroaniline with ethyl acetoacetate, followed by a thermal cyclization to form the quinolin-4-ol ring system.

A similar reported synthesis for a related compound, 6-methoxy-2-methylquinolin-4-ol, involves reacting 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid at high temperatures.[9] Adapting this for our target molecule would involve using 4-nitroaniline as the starting amine. Another relevant procedure is the Doebner-von Miller reaction, which has been successfully used for the bulk synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and crotonaldehyde.[6]

Detailed Computational Methodology

The following protocols are designed to be executed using a standard quantum chemistry software package like Gaussian.[3] The choice of the DFT/B3LYP method with the 6-311++G(d,p) basis set is based on its widespread validation for accurately predicting the properties of organic molecules, including vibrational spectra and electronic characteristics.[2][10][11]

Foundational Workflow: From Structure to Properties

The overall computational process follows a logical sequence, where the results of each step are essential for the next. This ensures that all subsequent analyses are performed on a validated, stable molecular structure.

Caption: Computational workflow for the analysis of this compound.

Protocol 1: Geometric Optimization

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the lowest energy state on the potential energy surface.

-

Input Structure: Draw the 2D structure of this compound and convert it to a 3D model using a molecular editor such as GaussView 5.0.[3]

-

Calculation Setup:

-

Job Type: Opt (Optimization).

-

Method: Select DFT (Density Functional Theory).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p). This basis set is robust, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry.

-

-

Execution: Submit the calculation. The algorithm will iteratively adjust the molecular geometry to minimize the total electronic energy.

-

Verification: Upon completion, confirm that the optimization has converged successfully by checking the output log file for the termination message.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to calculate the theoretical vibrational spectra (FT-IR and FT-Raman).

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Job Type: Freq (Frequency).

-

Method/Functional/Basis Set: Maintain the same level of theory as the optimization (DFT/B3LYP/6-311++G(d,p)) to ensure consistency.

-

-

Execution: Run the frequency calculation.

-

Validation:

-

Minimum Confirmation: Scrutinize the output file for the calculated frequencies. A true minimum is confirmed if there are zero imaginary frequencies .

-

Data Extraction: Extract the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. These theoretical values are often systematically higher than experimental ones, so a scaling factor (typically ~0.9614 for this level of theory) may be applied for better comparison with experimental data.[3]

-

Protocol 3: Electronic and Reactivity Analysis

Objective: To investigate the molecule's electronic structure, charge distribution, and sites of chemical reactivity.

-

Input Structure: Use the validated, optimized geometry.

-

Analysis of Frontier Molecular Orbitals (FMOs):

-

The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are obtained directly from the optimization or frequency calculation output.

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[5][12] A smaller gap suggests the molecule is more polarizable and reactive.

-

-

Analysis of Molecular Electrostatic Potential (MEP):

-

Generate the MEP surface using the calculation output. This surface maps the electrostatic potential onto the electron density.

-

Interpretation: Color-coded regions indicate charge distribution. Electron-rich areas (e.g., around oxygen and nitrogen atoms), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (e.g., around hydrogen atoms), susceptible to nucleophilic attack, are colored blue.[2]

-

Protocol 4: Natural Bond Orbital (NBO) Analysis

Objective: To quantify intramolecular stability arising from charge delocalization and hyperconjugative interactions.

-

Calculation Setup:

-

In the calculation input file, add the keyword Pop=NBO.

-

-

Execution: Run the calculation on the optimized geometry.

-

Data Analysis:

-

Analyze the NBO output section. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis."

-

This table lists donor-acceptor interactions. Significant interactions are identified by a high stabilization energy, E(2).[13][14] These interactions, such as delocalization from a lone pair (LP) orbital to an anti-bonding (π* or σ*) orbital, indicate hyperconjugation and contribute to the overall stability of the molecule.[15]

-

Predicted Results and Scientific Discussion

The following sections describe the expected outcomes from the computational analysis, with data presented in a structured format for clarity.

Molecular Geometry

The optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. The quinoline ring system is expected to be nearly planar, with the nitro group potentially twisted slightly out of the plane of the aromatic ring.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) | Rationale |

|---|---|---|---|

| Bond Length | C4-O (hydroxy) | ~1.36 | Typical C-O single bond length in phenols. |

| N-O (nitro) | ~1.23 | Characteristic of N-O bonds in nitro groups. | |

| C2-C (methyl) | ~1.51 | Standard C-C single bond length. | |

| Bond Angle | C-N-O (nitro) | ~118° | Reflects sp² hybridization of the nitrogen atom. |

| | C3-C4-O (hydroxy) | ~119° | Consistent with sp² hybridized carbon in an aromatic ring. |

Vibrational Spectroscopy

The frequency calculations will provide a theoretical vibrational spectrum that can be used to assign bands in an experimental FT-IR or FT-Raman spectrum.[3][16]

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | ~3400-3500 | Hydroxyl group stretching |

| C-H Stretch (Aromatic) | ~3050-3150 | Stretching of C-H bonds on the quinoline ring |

| C-H Stretch (Methyl) | ~2900-3000 | Asymmetric and symmetric stretching of the CH₃ group |

| C=C/C=N Stretch | ~1500-1650 | Aromatic ring stretching vibrations |

| NO₂ Asymmetric Stretch | ~1520-1560 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1340-1380 | Symmetric stretching of the nitro group |

| C-O Stretch | ~1200-1250 | Stretching of the C-O bond of the hydroxyl group |

Frontier Molecular Orbital (FMO) Analysis

The FMO analysis is crucial for understanding the electronic transitions and reactivity of the molecule.[5] The presence of the electron-donating methyl group and the electron-withdrawing nitro group is expected to create a significant intramolecular charge transfer character.

Caption: Energy level diagram for HOMO and LUMO frontier molecular orbitals.

Expected Observations:

-

The HOMO is likely to be localized over the quinoline ring and the electron-donating methyl and hydroxyl groups.

-

The LUMO is expected to be predominantly localized on the electron-withdrawing nitro group and the adjacent part of the benzene ring.

-

The HOMO-LUMO energy gap (ΔE) will provide a quantitative measure of the molecule's excitability. A smaller gap indicates that less energy is required to promote an electron from the ground state to an excited state, which is often correlated with higher chemical reactivity and potential for NLO activity.[12][17]

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.5 to -7.5 | Energy of the outermost electrons; related to ionization potential. |

| E_LUMO | ~ -2.0 to -3.0 | Energy of the lowest available electron orbital; related to electron affinity. |

| ΔE (Energy Gap) | ~ 4.0 to 5.0 | Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity.[5] |

Molecular Electrostatic Potential (MEP)

The MEP surface will visually confirm the electronic effects of the substituents. The most negative potential (red) is expected around the oxygen atoms of the nitro and hydroxyl groups, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the hydroxyl group will exhibit a highly positive potential (blue), making it a likely hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides quantitative insight into the intramolecular electron delocalization that contributes to molecular stability.[13]

Caption: Conceptual diagram of an NBO donor-acceptor interaction.

Expected Key Interactions:

-

Strong hyperconjugative interactions are predicted from the lone pairs of the hydroxyl oxygen (LP(O)) and nitro oxygens (LP(O)) to the anti-bonding π* orbitals of the quinoline ring.

-

These interactions, quantified by the stabilization energy E(2), confirm the delocalization of electron density across the molecule, which is a key factor in the stability and electronic properties of aromatic systems.[15]

Table 4: Predicted Major NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_hydroxyl) | π* (C=C_ring) | High | π-conjugation, charge delocalization |

| LP (O_nitro) | π* (C=C_ring) | High | Resonance stabilization |

| π (C=C_ring) | π* (C=C_ring) | Moderate | Intramolecular charge transfer |

Nonlinear Optical (NLO) Properties

Molecules with a large difference in ground-state and excited-state dipole moments, often resulting from strong donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties.[18][19] The this compound structure, with its donor (methyl, hydroxyl) and acceptor (nitro) groups on a quinoline backbone, is a promising candidate for NLO applications.[1][4]

Table 5: Predicted Nonlinear Optical Properties

| Parameter | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | µ | > 5 Debye | Indicates significant charge separation. |

| Mean Polarizability | ⟨α⟩ | High | Measures the molecule's response to an electric field. |

| First Hyperpolarizability | β_tot | High | Key indicator of second-order NLO activity. |

The calculated first hyperpolarizability (β) value, when compared to standard NLO materials like urea, will indicate its potential for use in technologies such as frequency doubling and optical switching.[17]

Potential Applications and Future Directions

The comprehensive computational characterization of this compound provides a strong foundation for guiding its experimental investigation.

-

Drug Development: The predicted reactive sites from the MEP analysis and the molecule's electronic properties can inform the design of derivatives with enhanced biological activity. The nitro group is a known feature in some antibacterial and anticancer agents, making this scaffold a candidate for such screening.[7][20]

-

Materials Science: The significant predicted hyperpolarizability suggests that this molecule and its derivatives could be synthesized and evaluated as novel organic NLO materials for optoelectronic applications.[18][21]

-

Experimental Validation: The theoretical spectroscopic data (FT-IR, FT-Raman, UV-Vis) serves as a benchmark for confirming the identity and purity of the synthesized compound.

Future work should focus on the synthesis of this compound to validate these theoretical predictions experimentally. Further computational studies could explore its tautomeric forms, dimer interactions, and molecular docking with relevant biological targets to further assess its therapeutic potential.

Conclusion

This technical guide has detailed a systematic and robust computational methodology for the in-depth characterization of this compound using Density Functional Theory. By following the outlined protocols, researchers can obtain reliable predictions of the molecule's geometric, spectroscopic, electronic, and nonlinear optical properties. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides a profound understanding of the intramolecular interactions and chemical reactivity governed by the interplay of its methyl, nitro, and hydroxyl functional groups. These theoretical insights are invaluable for directing future synthetic efforts and exploring the potential of this quinoline derivative in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ripublication.com [ripublication.com]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajchem-a.com [ajchem-a.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. mdpi.com [mdpi.com]

The Dual-Faceted Nature of Nitroquinoline Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a nitro (NO₂) group to this scaffold creates nitroquinoline compounds, a class of molecules with a profound and often paradoxical biological profile. On one hand, they include potent mutagens and carcinogens, such as the archetypal 4-nitroquinoline 1-oxide (4-NQO), which serves as a vital tool in cancer research.[2] On the other hand, various derivatives exhibit significant therapeutic potential as anticancer, antimicrobial, and antiparasitic agents.[3][4][5] This guide provides an in-depth exploration of the biological activities of nitroquinoline compounds, detailing their mechanisms of action, summarizing key quantitative data, and presenting robust experimental protocols for their evaluation. The narrative is designed to bridge foundational knowledge with field-proven insights, offering a critical resource for professionals engaged in drug discovery and toxicological research.

The Dichotomy of Nitroquinolines: From Carcinogen to Therapeutic Candidate

The biological impact of a nitroquinoline derivative is fundamentally dictated by its chemical structure—specifically, the position of the nitro group and other substitutions on the quinoline ring. This structural variation governs metabolic activation, target interaction, and ultimately, the compound's fate as either a toxin or a therapeutic agent.

The Prototypical Carcinogen: 4-Nitroquinoline 1-Oxide (4-NQO)

4-NQO is a potent, water-soluble carcinogen extensively used to induce experimental tumors, particularly oral squamous cell carcinoma, in animal models.[2] Its carcinogenic and mutagenic properties are not inherent but arise from its metabolic activation within the cell.[6]

Mechanism of Action: Genotoxicity and Oxidative Stress

The genotoxicity of 4-NQO is a multi-step process.[6]

-

Metabolic Reduction: Intracellularly, the nitro group of 4-NQO is reduced to a proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[7]

-

Activation and DNA Adduct Formation: 4-HAQO is further activated, often through acetylation, to form a highly reactive electrophile.[8] This electrophile covalently binds to DNA, primarily forming stable adducts with purine bases (guanine and adenine).[6][9]

-

DNA Damage and Mutation: These bulky DNA adducts disrupt DNA replication and transcription. If not repaired by cellular mechanisms like nucleotide excision repair, they can lead to mutations, such as G:C to T:A transversions.[8][9]

-

Oxidative Stress: The metabolic cycling of 4-NQO also generates reactive oxygen species (ROS), which contribute to oxidative DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[6][9]

This cascade of events initiates the cellular transformation that can ultimately lead to cancer, making 4-NQO a reliable tool for studying carcinogenesis.[7]

Therapeutic Applications of Nitroquinoline Derivatives

Paradoxically, the same chemical features that make some nitroquinolines toxic can be harnessed for therapeutic benefit. By modifying the quinoline scaffold, medicinal chemists have developed derivatives with potent activity against cancer cells, bacteria, and parasites.

Anticancer Activity

Numerous nitroquinoline derivatives have been synthesized and evaluated as potential anticancer agents, with some showing IC₅₀ values in the nanomolar to micromolar range.[10][11] Nitroxoline (8-hydroxy-5-nitroquinoline), a clinically used antimicrobial, has gained significant attention for its anticancer properties.[12][13]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[10]

-

Induction of Apoptosis: Many compounds trigger programmed cell death (apoptosis) in cancer cells. For example, some derivatives activate the p53 tumor suppressor pathway, leading to apoptosis.[11][14]

-

Generation of ROS: Similar to 4-NQO's toxic mechanism, therapeutic derivatives can increase intracellular ROS levels in cancer cells, pushing them past a threshold that induces cell death. This effect can be enhanced by the presence of copper ions.[12]

-

Cell Cycle Arrest: Some compounds can halt the cell cycle, preventing cancer cells from proliferating.[5][15]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nitroquinoline compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitroxoline | Human promyelocytic leukemia (HL-60) | 1.5 - 2.0 | [12] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Multiple human tumor cell lines | < 1.0 | [11] |

| Various 3-Nitroquinolines | Human epidermoid carcinoma (A431) | Nanomolar to Micromolar range | [10] |

| Various 3-Nitroquinolines | Breast cancer (MDA-MB-468) | Nanomolar to Micromolar range | [10] |

| Pyrano[3,2-c]quinoline 9i | Breast (MCF-7) & Lung (A549) | "Significantly active" | [16] |

Antimicrobial and Antiparasitic Activity

Nitroquinolines have a long history as anti-infective agents. Nitroxoline, for instance, is used to treat urinary tract infections and has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses and protozoan parasites.[17][18][19]

Mechanisms of Antimicrobial Action: The primary mechanism involves the chelation of essential divalent metal ions (like Zn²⁺, Cu²⁺, Fe²⁺) within the pathogen.[19] This disrupts the function of crucial metalloenzymes, interfering with bacterial homeostasis and metabolic processes.[19][20] This mode of action is distinct from many conventional antibiotics, making nitroquinolines promising candidates against multidrug-resistant strains.[19]

Spectrum of Antiparasitic Activity: Recent studies have highlighted the potential of nitroquinolines against a range of parasites:

-

Trypanosoma cruzi (Chagas Disease): Nitroxoline has shown greater efficacy than the standard drug benznidazole against both extracellular and intracellular forms of the parasite, inducing programmed cell death.[17][21]

-

Trypanosoma brucei (African Trypanosomiasis): Several novel nitroquinoline derivatives exhibited sub-micromolar to low micromolar activity against T. brucei.[4]

-

Balamuthia mandrillaris (Amebic Encephalitis): Nitroxoline has been identified as a potent amoebicide against this often-fatal pathogen.[18]

-

Schistosoma mansoni (Schistosomiasis): The addition of a nitro group to certain quinoxaline scaffolds (structurally related to quinolines) was found to increase antiparasitic activity.[22]

Quantitative Data Summary: Anti-infective Activity

| Compound | Microorganism | Activity Metric | Value (µM or µg/mL) | Reference |

| Nitroxoline | Trypanosoma cruzi (epimastigote) | IC₅₀ | 3.00 ± 0.44 µM | [17] |

| Nitroxoline | Trypanosoma cruzi (amastigote) | IC₅₀ | 1.24 ± 0.23 µM | [17] |

| Nitroquinoline Derivative | Trypanosoma brucei | EC₅₀ | 0.3 - 0.5 µM | [4] |

| Nitroxoline | Balamuthia mandrillaris | IC₅₀ | 5.1 µM | [18] |

| Various Nitroquinolines | Mycobacterium tuberculosis | MIC | 0.39 - 1.95 µg/mL | [23] |

Experimental Workflows and Protocols

Evaluating the biological activity of nitroquinoline compounds requires a systematic approach employing standardized assays. This section provides an overview of a typical screening workflow and detailed protocols for two fundamental assays: the Ames test for mutagenicity and the MTT assay for cytotoxicity.

Protocol: Ames Test for Mutagenicity Assessment

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[24] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[25] The test measures the rate at which the test compound causes reverse mutations, restoring the gene function and allowing the bacteria to grow on a histidine-free medium.[24][26]

Causality Behind Experimental Choices:

-

Bacterial Strains: Strains like TA98 and TA100 are used because they contain different types of mutations (frameshift and base-pair substitution, respectively) and have impaired DNA repair mechanisms, which increases their sensitivity to mutagens.[25]

-

S9 Mix: The inclusion of a rat liver extract (S9 fraction) is critical to simulate mammalian metabolism. Many chemicals (promutagens) only become mutagenic after being enzymatically activated, a process that bacteria cannot perform on their own.[25][26]

Detailed Methodology:

-

Strain Preparation: Culture the selected S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

-

Test Compound Preparation: Dissolve the nitroquinoline compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

-

Assay Procedure (Plate Incorporation Method): [27] a. To 2 mL of molten top agar (kept at 45°C), add:

- 0.1 mL of the bacterial culture.

- 0.1 mL of the test compound dilution (or control).

- 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for direct mutagenicity).[26] b. Vortex the mixture gently and immediately pour it onto a minimal glucose agar plate (the base layer). c. Tilt the plate to ensure the top agar spreads evenly.

-

Controls:

-

Negative (Solvent) Control: Use only the solvent to determine the spontaneous reversion rate.

-

Positive Control: Use a known mutagen (e.g., sodium azide for TA100 without S9, 2-anthramine for TA100 with S9) to ensure the assay is working correctly.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of visible colonies (revertants) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the spontaneous reversion rate observed in the negative control.[28]

Protocol: MTT Assay for Cytotoxicity and Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29] It is foundational for screening the anticancer potential of compounds.[30][31]

Principle of the Assay: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[32][33] The amount of formazan produced is directly proportional to the number of living cells.[32] This formazan is then solubilized, and its concentration is measured spectrophotometrically.[31]

Detailed Methodology:

-

Cell Seeding: Plate the desired cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

Compound Treatment: Prepare serial dilutions of the nitroquinoline test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and solvent-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[29] b. After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[33] c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[29] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[31]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[31][33]

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the curve using non-linear regression analysis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of nitroquinoline derivatives while minimizing toxicity. Research has revealed several key insights:

-

Position of Substituents: The position of the nitro group and other functional groups on the quinoline ring dramatically influences biological activity. For example, incorporating the nitro group at the 3-position has been a successful strategy for developing EGFR inhibitors.[10]

-

Nature of Substituents: The type of substituent is also critical. Large, bulky groups at certain positions (e.g., a benzyloxy group at position-7) and specific amino side chains (e.g., at position-4) can enhance antiproliferative activity.[11]

-

Hindrance of Metabolic Activation: The carcinogenicity of 4-NQO can be abolished by adding a methyl group at the 7-position. This is thought to hinder the metabolic reduction of the nitro group, preventing the formation of the DNA-reactive metabolite.[6]

These SAR insights guide the rational design of new nitroquinoline analogs with improved efficacy and better safety profiles, paving the way for the development of novel drug candidates.[11][34]

Conclusion and Future Directions

Nitroquinoline compounds embody a fascinating duality in pharmacology. Their capacity to damage DNA, exemplified by 4-NQO, provides an invaluable tool for cancer research. Simultaneously, this reactivity, when precisely controlled through chemical modification, gives rise to a versatile scaffold for developing potent anticancer, antimicrobial, and antiparasitic agents. The unique, metal-chelating mechanism of action of compounds like nitroxoline offers a promising strategy to combat the growing threat of antimicrobial resistance.

Future research should focus on expanding the SAR knowledge base, employing computational modeling to predict activity and toxicity, and synthesizing novel derivatives with enhanced target specificity. Further investigation into the antiparasitic mechanisms and in vivo efficacy of these compounds could lead to the repurposing of existing drugs and the discovery of new treatments for neglected tropical diseases. The journey from a laboratory carcinogen to a potential life-saving therapeutic highlights the remarkable potential held within the nitroquinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 9. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 20. benchchem.com [benchchem.com]

- 21. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbiologyinfo.com [microbiologyinfo.com]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. criver.com [criver.com]

- 28. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 29. broadpharm.com [broadpharm.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. clyte.tech [clyte.tech]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

solubility and stability of 2-Methyl-6-nitroquinolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Methyl-6-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the general scarcity of public data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We delve into the theoretical principles governing solubility and stability, present detailed, self-validating experimental protocols for their assessment, and offer guidance on data interpretation. The protocols are grounded in established analytical techniques, such as the isothermal shake-flask method for solubility and ICH-compliant forced degradation studies for stability, ensuring scientific rigor and regulatory relevance. This guide is designed to empower researchers to generate the critical data required for advancing drug discovery and formulation development.

Section 1: Introduction to this compound

This compound (CAS No. 1207-82-5) is a derivative of quinoline, a core scaffold in numerous pharmacologically active compounds.[1] Its structure incorporates a quinolin-4-ol nucleus, a methyl group at the 2-position, and a nitro group at the 6-position.

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.19 g/mol [2]

-

Appearance: Typically a solid powder or crystal.

The quinoline ring system is a privileged structure in drug discovery, renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The -ol (hydroxy) group at the 4-position can engage in hydrogen bonding and may influence the compound's solubility and receptor interactions. The nitro group (-NO₂) is a strong electron-withdrawing group that significantly impacts the molecule's electronic properties, metabolism, and stability. Nitroaromatic compounds are known for their potential photosensitivity and specific degradation pathways, making a thorough stability assessment essential.[5][6]

Caption: Chemical structure of this compound.

Section 2: Theoretical Framework for Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is governed by intermolecular forces, temperature, and pressure. For a solid crystalline solute like this compound, the process involves overcoming the crystal lattice energy and establishing new solute-solvent interactions.

The principle of "like dissolves like" is a fundamental guide. The polarity, hydrogen bonding capability, and acidic/basic nature of both the solute and the solvent dictate the extent of dissolution.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The quinolin-4-ol moiety, with its hydroxyl group and nitrogen atom, can interact favorably with these solvents. Solubility in aqueous media will be highly pH-dependent due to the acidic nature of the hydroxyl group and the basicity of the quinoline nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them effective at solvating polar molecules. They are often used in early-stage drug discovery for solubilizing test compounds.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the this compound molecule.

While computational models can offer initial estimates, they cannot replace experimental determination, which remains the definitive method for obtaining accurate solubility data.[7]

Section 3: Experimental Determination of Equilibrium Solubility

Causality Behind Experimental Choice: The isothermal equilibrium (or shake-flask) method is the gold standard for determining thermodynamic solubility.[7] Its strength lies in allowing the system to reach a true equilibrium between the dissolved and solid states, providing a reliable and reproducible measurement. This is crucial for applications ranging from informing dose selection in preclinical studies to guiding formulation development.

Detailed Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 buffer, DMSO, ethanol). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) sufficient to reach equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Caption: Workflow for equilibrium solubility determination.

Analytical Quantification: HPLC-UV Method

A robust HPLC method is required to accurately quantify the dissolved compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (λ_max) for this compound.

-

Calibration: Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy.

Data Presentation: Solubility Summary

All experimentally determined solubility data should be compiled into a clear, comparative table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| pH 5.0 Buffer | 25 | Experimental Data | Calculated Data |

| pH 7.4 Buffer | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| DMSO | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

Section 4: Stability Assessment and Forced Degradation Studies